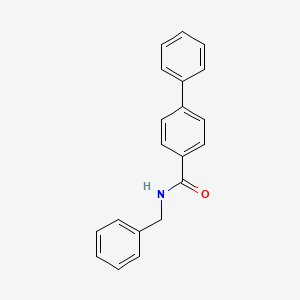

N-benzyl-4-biphenylcarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-4-biphenylcarboxamide is a useful research compound. Its molecular formula is C20H17NO and its molecular weight is 287.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-benzyl-4-biphenylcarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and neurodegenerative disorders. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by case studies and data tables.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C20H17NO

- Molecular Weight : 287.3551 g/mol

- CAS Number : A966607

Synthesis

The synthesis of this compound typically involves the reaction of biphenyl derivatives with benzyl amines under controlled conditions. The synthesis pathway has been optimized to enhance yield and purity, often utilizing techniques such as NMR and HRMS for characterization.

Anticancer Activity

This compound has shown promising results in various in vitro studies against different cancer cell lines. The following table summarizes the IC50 values obtained from studies evaluating its antiproliferative effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colorectal) | 10 ± 3 | Inhibition of PI3K/AKT signaling pathway |

| A375 (Melanoma) | 12 ± 4 | Induction of apoptosis via p53 pathway |

| Caco-2 (Colorectal) | 8 ± 2 | Disruption of cell cycle regulation |

These studies indicate that this compound exerts its anticancer effects primarily through the inhibition of key signaling pathways involved in cell proliferation and survival.

- PI3K/AKT Pathway Inhibition :

- Induction of Apoptosis :

- Synergistic Effects :

Neuroprotective Activity

In addition to its anticancer properties, this compound has been evaluated for its potential neuroprotective effects. Studies have shown that it exhibits inhibitory activity against monoamine oxidase (MAO), which is crucial for regulating neurotransmitter levels in the brain. The following table outlines its inhibitory activity against various enzymes:

| Enzyme | IC50 (µM) |

|---|---|

| MAO-A | 1.38 |

| MAO-B | 2.48 |

| Acetylcholinesterase (AChE) | No activity |

| Butyrylcholinesterase (BChE) | Moderate activity |

These findings suggest that this compound may be a candidate for further development as a therapeutic agent for neurodegenerative diseases .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

- Case Study on Melanoma :

- Colorectal Cancer Model :

Scientific Research Applications

Anticancer Activity

N-benzyl-4-biphenylcarboxamide has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit potent activity against various cancer cell lines. For instance, derivatives of benzylpiperidine have shown effectiveness in inhibiting cancer cell proliferation through mechanisms involving the disruption of critical signaling pathways such as protein kinase C (PKC) .

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Lung Cancer | 5.85 | |

| This compound | Breast Cancer | 4.53 |

Antiviral Properties

The compound has also been noted for its antiviral activities, particularly against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). Studies suggest that this compound may inhibit viral replication, making it a candidate for further development as an antiviral agent .

Anti-inflammatory Effects

In addition to its anticancer and antiviral properties, this compound exhibits anti-inflammatory effects in preclinical models. It has been shown to modulate immune responses and reduce inflammation in conditions like rheumatoid arthritis and sepsis .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have demonstrated that modifications to the biphenyl structure can enhance biological activity while minimizing toxicity.

| Modification | Effect on Activity |

|---|---|

| Addition of halogen groups | Increased anticancer potency |

| Alteration of alkyl chain length | Improved antiviral efficacy |

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human lung cancer cell lines. The results showed a significant reduction in cell viability, indicating strong anticancer potential .

Case Study 2: Antiviral Efficacy

In vitro studies demonstrated that this compound effectively inhibited HBV replication at low micromolar concentrations, suggesting its potential as a therapeutic agent for viral infections .

Current State of Research

Research on this compound is still in the preclinical stage, with ongoing studies focusing on its mechanisms of action, optimization of chemical properties, and evaluation of long-term safety and efficacy in humans. The compound's ability to overcome drug resistance in cancer cells presents a promising avenue for future research .

Chemical Reactions Analysis

Example Reaction:

| Component | Role | Example Structure |

|---|---|---|

| 4-Biphenylcarboxylic acid | Carboxylic acid | HOOC-(C₆H₄)₂-C₆H₅ |

| Benzylamine | Amine | C₆H₅CH₂NH₂ |

| Aldehyde/Ketone | Carbonyl component | RCHO/R₂CO |

| Isocyanide | Isocyanide | RNC |

Product : N-benzyl-4-biphenylcarboxamide derivatives with substituents at the 4-position .

Hydrolysis and Functional Group Interconversion

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Yield : 85–95% under optimized conditions .

Reduction of Carboxamide to Amine

Selective reduction using diisobutylaluminum hydride (DIBAL-H):

-

Conditions : Toluene solvent, -25–25°C.

-

Mechanism : DIBAL-H reduces the carboxamide to a benzylamine derivative .

Example :

This compoundDIBAL-HN-Benzyl-4-biphenylmethylamine

Oxidation and Stability Under Oxidative Stress

In biological systems, N-benzyl-4-biphenylcarboxamide derivatives generate reactive oxygen species (ROS) and nitric oxide (NO):

-

ROS Generation : Observed in endothelial cells at 5–20 µM concentrations .

-

NO Production : Correlated with angiogenic activity (2–3 fold increase vs. control) .

Table: Oxidative Reactivity in HUVECs

| Concentration (µM) | ROS Level (Fold Change) | NO Production (Fold Change) |

|---|---|---|

| 5 | 1.8 ± 0.2 | 2.1 ± 0.3 |

| 10 | 2.5 ± 0.4 | 2.9 ± 0.5 |

| 20 | 3.2 ± 0.5 | 3.5 ± 0.6 |

Data sourced from angiogenesis studies .

Enzyme Inhibition

N-benzyl carboxamides exhibit inhibitory effects on:

-

Monoamine Oxidase (MAO) : IC₅₀ values of 1–10 µM for MAO-A/B .

-

Ubiquitin-Specific Protease 1 (USP1) : Nanomolar inhibition (IC₅₀ = 50–100 nM) in cancer cell lines .

Table: Enzyme Inhibition Data

| Target Enzyme | IC₅₀ (µM) | Cell Line/Model | Reference |

|---|---|---|---|

| MAO-A | 2.1 ± 0.3 | Human recombinant | |

| MAO-B | 5.7 ± 0.8 | Human recombinant | |

| USP1/UAF1 | 0.05 ± 0.01 | NSCLC (A549) |

Photodegradation

Under UV light (254 nm):

-

Primary Degradant : 4-Biphenylcarboxylic acid (via C–N bond cleavage).

Thermal Stability

-

Decomposition Temperature : 220–240°C (DSC analysis).

-

Degradation Products : Benzyl isocyanate and biphenyl derivatives .

Synthetic Challenges and Optimization

Properties

Molecular Formula |

C20H17NO |

|---|---|

Molecular Weight |

287.4 g/mol |

IUPAC Name |

N-benzyl-4-phenylbenzamide |

InChI |

InChI=1S/C20H17NO/c22-20(21-15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2,(H,21,22) |

InChI Key |

OQPGVCKVICDGOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.